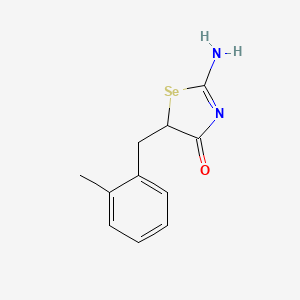
2-Imino-5-(2-methylbenzyl)-1,3-selenazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-イミノ-5-(2-メチルベンジル)-1,3-セレナゾリジン-4-オンは、セレンを含む複素環式化合物です。
合成方法
合成ルートと反応条件
2-イミノ-5-(2-メチルベンジル)-1,3-セレナゾリジン-4-オンの合成は、通常、2-メチルベンジルアミンとセレン酸、適切なカルボニル化合物を制御された条件下で反応させることにより行われます。反応は通常、不活性雰囲気中で行われ、反応物と生成物の酸化や分解を防ぎます。
工業生産方法
この化合物の工業生産には、再結晶、クロマトグラフィー、蒸留などの技術を使用した中間体および最終生成物の精製を含む、複数ステップの合成プロセスが含まれる場合があります。反応条件は、副生成物の生成を最小限に抑えながら、収率と純度を最大化するように最適化されます。
化学反応解析
反応の種類
2-イミノ-5-(2-メチルベンジル)-1,3-セレナゾリジン-4-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: セレン原子は酸化されて、セレノキシドまたはセレノン誘導体になる可能性があります。
還元: この化合物は還元されて、セレニド誘導体になる可能性があります。
置換: ベンジル基は求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲン化物やアミンなどの求核剤は、塩基性条件下で使用できます。
生成される主な生成物
酸化: セレノキシドまたはセレノン誘導体。
還元: セレニド誘導体。
置換: ベンジル置換誘導体。
科学研究への応用
2-イミノ-5-(2-メチルベンジル)-1,3-セレナゾリジン-4-オンは、科学研究にいくつかの応用があります。
医薬品化学: 抗がん作用と抗菌作用の可能性について研究されています。
材料科学: この化合物は、独自の電子特性と光学特性を持つ新素材の開発における用途について研究されています。
生物学: 特にセレン代謝と酵素機能における生物学的システムにおける役割について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-(2-methylbenzyl)-1,3-selenazolidin-4-one typically involves the reaction of 2-methylbenzylamine with selenium dioxide and a suitable carbonyl compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, including the purification of intermediates and final product using techniques such as recrystallization, chromatography, and distillation. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
2-Imino-5-(2-methylbenzyl)-1,3-selenazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Benzyl-substituted derivatives.
科学的研究の応用
2-Imino-5-(2-methylbenzyl)-1,3-selenazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biology: It is investigated for its role in biological systems, particularly in selenium metabolism and enzyme function.
作用機序
2-イミノ-5-(2-メチルベンジル)-1,3-セレナゾリジン-4-オンの作用機序には、タンパク質や核酸などの生体分子との相互作用が関与しています。セレン原子は、硫黄を含むアミノ酸と共有結合を形成し、酵素の構造と機能に影響を与える可能性があります。さらに、この化合物は反応性酸素種を生成し、癌細胞に酸化ストレスと細胞死を引き起こす可能性があります。
類似の化合物との比較
類似の化合物
- 2-イミノ-5-(4-メチルベンジル)-1,3-チアゾリジン-4-オン
- 2-イミノ-5-(3-メチルベンジル)-1,3-チアゾリジン-4-オン
- 2-イミノ-5-(4-メチルベンジル)-1,3-チアゾリジン-4-オン
独自性
2-イミノ-5-(2-メチルベンジル)-1,3-セレナゾリジン-4-オンは、セレンの存在によって独自性があり、そのセレンは硫黄アナログと比べて異なる化学的および生物学的特性を付与します。セレン原子は、この化合物の反応性と潜在的な治療的用途を高め、さらなる研究のための貴重なターゲットとなっています。
類似化合物との比較
Similar Compounds
- 2-Imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one
- 2-Imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-one
- 2-Imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one
Uniqueness
2-Imino-5-(2-methylbenzyl)-1,3-selenazolidin-4-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. The selenium atom enhances the compound’s reactivity and potential therapeutic applications, making it a valuable target for further research.
特性
分子式 |
C11H12N2OSe |
|---|---|
分子量 |
267.20 g/mol |
IUPAC名 |
2-amino-5-[(2-methylphenyl)methyl]-1,3-selenazol-4-one |
InChI |
InChI=1S/C11H12N2OSe/c1-7-4-2-3-5-8(7)6-9-10(14)13-11(12)15-9/h2-5,9H,6H2,1H3,(H2,12,13,14) |
InChIキー |
QCHHDZOBOIYUNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CC2C(=O)N=C([Se]2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,4-dichlorophenyl)-7,7-dimethyl-1,5,6,7,8,10-hexahydropyrimido[4,5-b]quinoline-2,4,9(3H)-trione](/img/structure/B11501249.png)
![2,4-dichloro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11501255.png)
![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11501263.png)
![5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol](/img/structure/B11501266.png)
![6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-2-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B11501268.png)
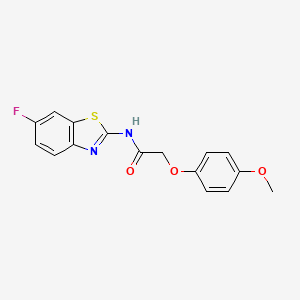
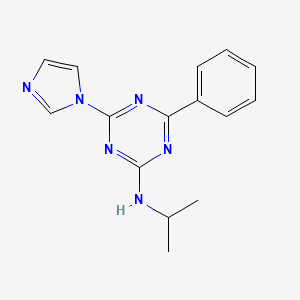
![N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11501290.png)
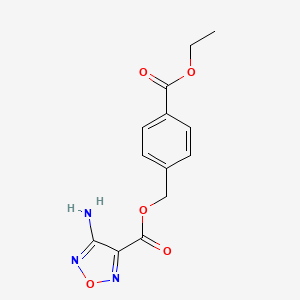
![5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11501298.png)
![N-{4-[1-(3-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11501301.png)
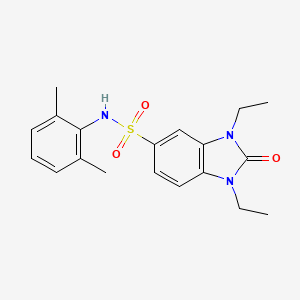
![5-(2-chlorophenyl)-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11501321.png)
![4-(thiophen-2-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11501335.png)
